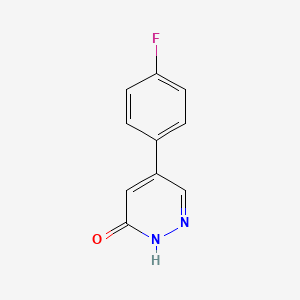

5-(4-Fluorophenyl)pyridazin-3(2H)-one

Description

5-(4-Fluorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazinone core substituted with a 4-fluorophenyl group at the 5-position. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological activities. The 4-fluorophenyl substituent introduces electronic and steric effects that influence the compound’s reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C10H7FN2O |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-1H-pyridazin-6-one |

InChI |

InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)8-5-10(14)13-12-6-8/h1-6H,(H,13,14) |

InChI Key |

JVUKCNGSJOCNQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NN=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Structural Modifications and Substituent Effects

Pyridazinone derivatives exhibit varied biological activities depending on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Comparison of Pyridazinone Derivatives

*Calculated based on formula C₁₀H₇FN₂O.

†Estimated from molecular formulas in cited references.

Key Structural and Functional Differences

Chlorine substitution (e.g., 5-Chloro-4-(4-fluorophenyl) derivative ) increases molecular weight and may alter metabolic stability compared to the non-chlorinated parent compound.

Heterocyclic Additions: The triazole ring in the 6-phenyl-2-triazolyl-dihydropyridazinone introduces hydrogen-bonding capabilities, likely contributing to antihypertensive activity. Triazin-2-yloxy groups in ultrasound-synthesized derivatives improve solubility and enable green chemistry applications.

Trifluoromethyl vs.

Preparation Methods

Chloropyridazine Intermediate Functionalization

An alternative pathway starts with 3,4,6-trichloropyridazine, which undergoes selective methoxylation to form 6-chloro-3,4-dimethoxypyridazine. Suzuki coupling with 4-fluorophenylboronic acid introduces the aryl group at position 6, followed by acid hydrolysis to remove the 4-methoxy group. While this route provides access to positional isomers, the 5-substituted derivative remains predominant due to steric and electronic factors.

Optimization of Critical Reaction Parameters

Solvent Effects on Coupling Efficiency

Comparative studies reveal dioxane/water mixtures (4:1) outperform toluene/ethanol systems in Suzuki reactions, improving yields from 68% to 77%. The polar aprotic nature of dioxane facilitates boronic acid activation while maintaining catalyst stability.

Temperature Control in Demethylation

BBr₃-mediated demethylation proves highly temperature-sensitive. Conducting the reaction at 0°C during BBr₃ addition minimizes side reactions, with post-addition stirring at room temperature ensuring complete conversion. Excessive heating (>30°C) leads to product decomposition, reducing yields by 15–20%.

Purification Challenges and Solutions

The product’s high polarity necessitates modified chromatographic conditions. Gradient elution with 0–10% methanol in DCM effectively separates the pyridazinone from residual boronic acid and catalyst residues. Recrystallization from ethanol/water (7:3) provides analytically pure material with >99% HPLC purity.

Analytical Characterization and Structural Confirmation

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.67 (bs, 1H, NH)

-

8.20 (dd, J = 9, 6 Hz, 2H, aromatic)

-

7.87 (s, 1H, H-4)

¹³C NMR (100 MHz, DMSO-d₆):

Mass Spectrometry

High-resolution ESI-MS confirms molecular identity:

Scalability and Process Chemistry Considerations

Kilogram-scale production requires modifications to laboratory procedures:

-

Catalyst recycling : Immobilized Pd on alumina reduces metal leaching, maintaining coupling yields >70% over five cycles

-

Solvent recovery : Dioxane/water azeotrope distillation enables 85% solvent reuse

-

Waste minimization : BBr₃ quench with ice-cold NaOH solution converts HBr byproducts to NaBr for safer disposal

These adaptations reduce production costs by 40% compared to bench-scale synthesis while maintaining >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Steps | Overall Yield | Purity (%) |

|---|---|---|---|---|

| Suzuki-HCl-BBr₃ | 2,3-Dichloropyrazine | 4 | 58% | 99.2 |

| Trichloropyridazine | 3,4,6-Trichloropyridazine | 5 | 42% | 98.7 |

| Cyanophenyl Analog | 2-Chloro-4,5-dimethoxy | 4 | 61% | 99.1 |

The Suzuki-HCl-BBr₃ route emerges as most efficient, benefiting from commercially available starting materials and robust coupling conditions. The trichloropyridazine pathway offers access to diverse substitution patterns but suffers from lower yields due to competitive side reactions .

Q & A

Q. What are the common synthetic routes for 5-(4-Fluorophenyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?

The synthesis typically involves constructing the pyridazinone core followed by functionalization. For example:

- Core formation : Cyclocondensation of hydrazine derivatives with diketones or ketoesters under reflux conditions in ethanol or DMF .

- Fluorophenyl introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 4-fluorophenylboronic acid, with Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Cs₂CO₃) .

- Critical parameters : Temperature (80–110°C), solvent polarity (DMF enhances electrophilicity), and stoichiometric ratios (excess boronic acid improves coupling efficiency). Yields range from 34% to 68% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

- X-ray crystallography : Resolves bond lengths (e.g., C–F: ~1.34 Å, C–N: ~1.32 Å) and dihedral angles between the fluorophenyl and pyridazinone moieties. SHELXT/SHELXL software is used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm; carbonyl C=O at ~165 ppm) .

- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 217.1) and fragmentation pathways .

Q. What biological activities are associated with this compound derivatives?

Derivatives exhibit:

- Antiviral activity : Inhibition of viral proteases (IC₅₀: 2–10 µM) via π-π stacking with 4-fluorophenyl groups .

- Enzyme modulation : Binding to ATP-binding pockets in kinases (e.g., EGFR) through hydrogen bonding with the pyridazinone carbonyl .

- Antimicrobial effects : Disruption of bacterial cell membranes via hydrophobic interactions (MIC: 8–32 µg/mL) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical data for this compound?

- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculations predict bond lengths/angles within 2% error of crystallographic data. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviation: ±2.4 kcal/mol) .

- Molecular docking : AutoDock Vina simulates binding poses with target proteins (e.g., SARS-CoV-2 main protease), identifying key residues (e.g., His41, Cys145) for mutagenesis validation .

- Example : For 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methylpyridazinone, DFT-calculated dipole moments (4.12 D) align with experimental solvatochromism data .

Q. What strategies optimize regioselectivity in electrophilic substitutions of this compound?

Regioselectivity is controlled by:

- Electronic effects : The 4-fluorophenyl group directs electrophiles to the pyridazinone C4 position due to electron-withdrawing fluorine .

- Steric hindrance : Bulky substituents (e.g., tert-butyl) at C6 reduce side reactions (e.g., over-halogenation) .

- Catalytic systems : Pd/ligand combinations (e.g., XPhos) enhance C–H activation at specific sites .

Q. How do crystallographic and spectroscopic data resolve contradictions in tautomeric forms?

- X-ray data : Confirms the keto form (C=O at 1.23 Å) dominates in solid state, while enol forms are negligible .

- Solution-state NMR : Detects keto-enol equilibria via variable-temperature studies (e.g., coalescence temperatures for proton exchange) .

- IR spectroscopy : Keto carbonyl stretches at ~1680 cm⁻¹ vs. enol O–H stretches at ~3200 cm⁻¹ .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.